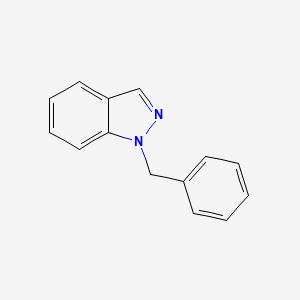

1-benzyl-1H-indazole

説明

Significance of the Indazole Scaffold in Medicinal Chemistry and Drug Discovery

The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery researchgate.netontosight.aitaylorandfrancis.comchemie-brunschwig.chnih.govlongdom.org. This designation stems from its presence in a substantial number of marketed drugs and compounds undergoing clinical trials, underscoring its inherent therapeutic potential researchgate.netnih.govpnrjournal.comeurekaselect.comnih.govnih.gov. Notable examples of approved drugs featuring the indazole core include Granisetron, an antiemetic used in chemotherapy, and Lonidamine, an agent for brain tumor treatment. Furthermore, indazole derivatives are integral components of tyrosine kinase inhibitors such as Axitinib and Pazopanib, which are crucial in cancer therapy pnrjournal.comnih.govbeilstein-journals.org.

The versatility of the indazole scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. These activities encompass anticancer, anti-inflammatory, antibacterial, antiviral, antiprotozoal, antifungal, antioxidant, analgesic, antiarrhythmic, and neuroprotective properties, among others researchgate.nettaylorandfrancis.comnih.govlongdom.orgpnrjournal.comeurekaselect.comnih.govtandfonline.comresearchgate.netmdpi.comderpharmachemica.compnrjournal.com. This diverse pharmacological profile makes indazoles valuable pharmacophores and versatile building blocks for the synthesis of novel therapeutic agents researchgate.netontosight.aitaylorandfrancis.comchemie-brunschwig.chlongdom.orgnih.gov.

Historical Development and Systematic Investigations of Indazoles

The indazole structure, characterized by the fusion of a benzene (B151609) ring with a pyrazole (B372694) ring, was first defined by the chemist Emil Fischer pnrjournal.comchemicalbook.comnih.govresearchgate.netresearchgate.net. While indazole derivatives are infrequently found in nature, with only a few natural products like Nigellidine identified, synthetic endeavors have been highly productive pnrjournal.comnih.govtandfonline.compnrjournal.com. Early and ongoing systematic investigations have concentrated on developing efficient synthesis methodologies and thoroughly exploring the structure-activity relationships (SAR) of various indazole derivatives, thereby expanding the repertoire of compounds with potential therapeutic applications pnrjournal.comnih.govtandfonline.compnrjournal.comchemicalbook.com.

Tautomeric Forms of Indazole: Focus on 1H-Indazole and its Stability

Indazole can exist in several tautomeric forms, primarily the 1H-indazole and 2H-indazole, with a less common 3H-indazole form also described researchgate.netnih.govtandfonline.comchemicalbook.comnih.govresearchgate.netresearchgate.netjmchemsci.comnih.govorgsyn.orgaip.org. The 1H-indazole tautomer is generally considered thermodynamically more stable than its 2H counterpart. This enhanced stability is attributed to the inherent aromaticity of the 1H form, which contrasts with the more quinoid structure exhibited by the 2H tautomer nih.govbeilstein-journals.orgchemicalbook.comnih.govjmchemsci.comnih.govaip.orgresearchgate.netresearchgate.netwuxibiology.comepa.govresearchgate.net.

Theoretical calculations, including those employing Density Functional Theory (DFT), consistently support the greater stability of the 1H-tautomer. The reported energy differences between the tautomers vary depending on the specific computational methods and basis sets used, but they generally indicate a preference for the 1H form chemicalbook.comaip.orgresearchgate.netwuxibiology.comepa.govresearchgate.net. While substituents on the indazole ring can influence this tautomeric equilibrium, the 1H-tautomer typically remains the predominant form researchgate.net. For N-substituted indazoles, such as 1-benzyl-1H-indazole, the tautomerism associated with the nitrogen atom is resolved by the presence of the substituent at a specific nitrogen position, fixing the structure to the 1H-indazole form.

Data Tables

Table 1: Tautomeric Stability of Indazole

| Tautomer Pair | Approximate Energy Difference (kJ/mol) | Calculation Method | Reference |

| 1H vs. 2H | ~13.6 | MP2/cc-pVTZ | researchgate.net |

| 1H vs. 2H | ~37.03 | AM1 | researchgate.net |

| 1H vs. 2H | ~17.2 | MP2/6-31G | researchgate.net |

| 1H vs. 2H | ~21.4 | B3LYP/6-31G | researchgate.net |

| 1H vs. 2H | ~20.3 | G2 | researchgate.net |

| 1H vs. 2H | ~22.4 | QCISD/6-31G(d,p) | researchgate.net |

| 1H vs. 2H | ~13.0 | B3LYP/6-31G(d,p) | chemicalbook.com |

| 1H vs. 2H | ~15.1 | MP2/6-31G | chemicalbook.com |

| 1H vs. 2H | ~13.0 | DFT (B97X-D/6-31G) | wuxibiology.com |

| 1H vs. 2H | ~13.0 | DFT (B97X-D/6-31G*) | epa.gov |

| 1H vs. 2H | ~13.0 | DFT (B3LYP/6-311G**) | aip.org |

Note: Energy differences are approximate and can vary based on specific computational methodologies and basis sets employed.

Table 2: Properties and Research Relevance of this compound

| Property | Value | Source |

| Chemical Name | This compound | ontosight.ai |

| CAS Number | 43120-25-8 | ontosight.ai |

| Molecular Formula | C₁₄H₁₂N₂ | ontosight.ai |

| Molecular Weight | 208.26 g/mol | ontosight.ai |

| General Description | Synthetic organic compound | ontosight.ai |

| Research Focus | Medicinal chemistry, potential therapeutic applications (anti-inflammatory, antimicrobial, anticancer) | ontosight.ai |

| Lead Compound For | Development of anti-PAR4 agents (e.g., ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3)) | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

1-benzylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-6-12(7-3-1)11-16-14-9-5-4-8-13(14)10-15-16/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJHQOWAYSWCRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43120-25-8 | |

| Record name | 1-benzyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Benzyl 1h Indazole and Its Derivatives

Direct N-Alkylation Approaches

Direct N-alkylation is a common and straightforward method for the synthesis of 1-benzyl-1H-indazole. This approach involves the reaction of an indazole salt with a benzylating agent. However, controlling the regioselectivity between the N-1 and N-2 positions is a central theme in the development of these protocols.

Alkylation of Indazole Nitrogen at Position 1 using Benzyl (B1604629) Halides

The direct alkylation of 1H-indazole with benzyl halides, such as benzyl chloride or benzyl bromide, is a foundational method for preparing this compound. The reaction typically proceeds by first deprotonating the indazole with a suitable base to form the indazolide anion. This anion is ambident, with nucleophilic character at both N-1 and N-2. Consequently, the reaction with a benzyl halide often yields a mixture of this compound and 2-benzyl-2H-indazole. nih.govbeilstein-journals.org

The reaction is generally performed in an anhydrous solvent. The choice of base and solvent plays a crucial role in the outcome and regioselectivity of the reaction. For instance, using bases like sodium amide or triethylamine (B128534) in solvents such as toluene (B28343) or dimethylformamide (DMF) can facilitate the nucleophilic substitution required for benzylation.

Regioselective N-Alkylation Protocols

Achieving high regioselectivity for the N-1 position is a significant challenge that has been the focus of extensive research. researchgate.net The inherent electronic and steric properties of the indazole ring mean that direct alkylation without careful selection of conditions will typically lead to mixtures of N-1 and N-2 isomers. beilstein-journals.org Strategies to overcome this often exploit the subtle differences in reactivity between the two nitrogen atoms.

The ratio of N-1 to N-2 alkylated products is highly dependent on the reaction parameters. beilstein-journals.org Key factors include the choice of base, solvent, and the nature of the alkylating agent itself. nih.gov

Base and Solvent Effects : The combination of a strong, non-nucleophilic base and a suitable solvent is critical for directing the alkylation. For example, using sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) has been shown to favor the formation of the N-1 substituted product. researchgate.netnih.gov The counterion of the base can also influence selectivity; for instance, cesium-based reagents can promote N-1 substitution through chelation mechanisms with certain substituted indazoles. nih.govbeilstein-journals.org In contrast, different conditions, such as Mitsunobu conditions (using triphenylphosphine (B44618) and a dialkyl azodicarboxylate), have been shown to strongly favor the N-2 regioisomer. nih.gov The use of sodium hexamethyldisilazide (NaHMDS) has demonstrated solvent-dependent regioselectivity when reacting with bicyclic azole-fused ring systems like 1H-indazole. beilstein-journals.org

Alkylating Reagent Effects : The structure of the alkylating agent can also impact the regiochemical outcome. While benzyl halides are common, other reagents can be employed. The tolerance for various alkylating reagents, including primary alkyl halides and secondary alkyl tosylates, has been demonstrated in optimized N-alkylation procedures. beilstein-journals.org

The following table summarizes the effect of different reaction conditions on the regioselectivity of indazole alkylation.

| Base | Solvent | Alkylating Reagent | Predominant Isomer | Reference |

| NaH | THF | Alkyl Bromide | N-1 | researchgate.netnih.gov |

| Cesium Carbonate | N/A | Methyl 5-bromo-1H-indazole-3-carboxylate | N-1 (via chelation) | nih.gov |

| DEAD/PPh₃ | THF | n-Pentanol | N-2 | beilstein-journals.org |

| NaHMDS | THF or DMSO | Various | Solvent-dependent | beilstein-journals.org |

Table 1: Influence of Reaction Conditions on Indazole N-Alkylation Regioselectivity

The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.gov This inherent stability can be exploited to achieve N-1 selectivity. By choosing reaction conditions that allow for an equilibrium to be established between the N-1 and N-2 products, the reaction can be driven towards the more stable N-1 regioisomer. beilstein-journals.orgnih.gov

This thermodynamic control has been successfully applied to achieve highly selective N-1 alkylation on a large scale. nih.govresearchgate.netnih.govrsc.org The process often involves conditions that permit the isomerization of the initially formed, kinetically favored N-2 product to the thermodynamically favored N-1 product. beilstein-journals.org For example, using specific β-halo ester electrophiles in DMF has been shown to favor the N-1 product through such an equilibration process. nih.gov Mechanistic studies have supported the hypothesis that high N-1 selectivity can be attributed to thermodynamic control, leading to methodologies where no N-2 alkylated products are detected upon reaction completion. researchgate.netnih.govrsc.org

Cyclization Reactions for Indazole Core Construction

An alternative to direct N-alkylation is the construction of the indazole ring itself. Modern synthetic methods, particularly those catalyzed by transition metals, allow for the efficient assembly of the indazole core from various precursors. These methods can be designed to produce functionalized indazoles that can subsequently be, or are already, N-benzylated.

Transition-Metal-Catalyzed Annulation and C-H Activation

Transition-metal-catalyzed C-H activation and annulation has emerged as a powerful and efficient strategy for building functionalized indazole derivatives. mdpi.comnih.gov This approach avoids the pre-functionalization often required in classical methods and offers high atom economy. mdpi.com Catalysts based on metals like rhodium (Rh) and palladium (Pd) are commonly employed. mdpi.comacs.org

One prominent strategy involves the rhodium(III)-catalyzed annulation of azobenzenes with aldehydes. acs.org In this formal [4+1] annulation, the C-H bond of the azobenzene (B91143) is activated and adds across the aldehyde. A subsequent cyclization and aromatization sequence yields an N-aryl-2H-indazole. acs.org While this specific example leads to N-aryl indazoles, the principle of building the ring via C-H activation is a key advancement. By selecting appropriate starting materials, this strategy can provide access to a diverse range of substituted indazoles. acs.org Similarly, rhodium catalysis has been used for the annulative π-extension of pyrazole-fused aromatics using vinylene carbonate as a "vinylene transfer" agent, demonstrating the versatility of C-H/C-H annulation. nih.gov These constructed indazole cores can then serve as substrates for subsequent N-benzylation.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocyclic rings. This method has been effectively applied to the synthesis of the indazole skeleton. frontiersin.org A common approach involves the [3+2] cycloaddition of a dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an aryne. organic-chemistry.orgresearchgate.net

One route generates diazo compounds in situ from stable and inexpensive N-tosylhydrazones, which then react with arynes under mild conditions to afford 3-substituted indazoles. organic-chemistry.org Another efficient variation uses the reaction of nitrile imines, generated in situ, with benzyne (B1209423) to produce N(1)-C(3) disubstituted indazoles in moderate to excellent yields within a very short reaction time. researchgate.net

| Dipole Source | Dipolarophile | Key Features | Ref |

| N-Tosylhydrazones | Arynes | In situ generation of diazo compounds | organic-chemistry.org |

| α-Diazomethylphosphonates | Arynes | Efficient, simple conditions | organic-chemistry.org |

| Nitrile Imines | Benzyne | Rapid reaction (5 min), moderate to excellent yields | researchgate.net |

| Substituted Benzyl Azides | Acetylenic Compounds | Forms triazole core, a related N-heterocycle | nih.govdoaj.org |

These cycloaddition strategies are highly valuable due to their operational simplicity, mild reaction conditions, and the ability to introduce a wide range of substituents at various positions of the indazole ring. organic-chemistry.orgresearchgate.net

Intramolecular Electrophilic Cyclization Strategies

Intramolecular cyclization reactions provide a direct and often regioselective pathway to fused heterocyclic systems. For indazole synthesis, this strategy typically involves the formation of a new N-N or N-C bond through the attack of a nitrogen nucleophile onto an electrophilic center within the same molecule.

A prominent example is the copper-catalyzed intramolecular Ullmann-type reaction. thieme-connect.comacs.org In this approach, an ortho-haloarylhydrazone undergoes cyclization to form the indazole ring. acs.org This method is part of a scalable, multi-step synthesis that can begin from inexpensive starting materials and has been optimized through extensive screening of catalysts, bases, and reaction conditions. thieme-connect.comacs.org Another example is the intramolecular cyclization of picrylhydrazones, which can be optimized to produce indazole derivatives efficiently. rsc.org Furthermore, certain 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines undergo intramolecular electrophilic aromatic substitution in strong acids like triflic acid to form tricyclic systems, demonstrating a related principle of cyclization onto a tethered aromatic ring. researchgate.net

Base-Mediated Condensation Reactions

Base-mediated reactions are fundamental in organic synthesis for promoting condensations and cyclizations. In the context of indazole synthesis, bases play a critical role in facilitating the formation of the heterocyclic ring from appropriate precursors. For instance, the synthesis of 1-benzyl-3-iodo-1H-indazole can be achieved from 3-bromo-1H-indazole and benzyl bromide using a strong base like potassium t-butoxide (t-BuOK). google.com

Additionally, bases are integral to condensation steps that build the necessary precursors for cyclization. The reaction of 2-halobenzonitriles with hydrazine (B178648) derivatives can be promoted by a base to form 3-aminoindazoles through a cascade coupling-condensation process. organic-chemistry.org Similarly, various N-aryl-1H-indazoles can be synthesized from common arylamino oximes, where the choice of base, such as 2-aminopyridine, can selectively promote the formation of the indazole over the competing benzimidazole (B57391) product. organic-chemistry.org

Metal-Free Catalyzed Synthetic Routes

To circumvent the cost and potential toxicity associated with transition metals, metal-free synthetic routes to indazoles have been developed. These methods often rely on the use of common organic reagents and are highly desirable for their practicality and milder reaction conditions. iosrjournals.org

A practical and scalable metal-free synthesis of 1H-indazoles proceeds from o-aminobenzoximes. nih.govresearchgate.net The selective activation of the oxime hydroxyl group with methanesulfonyl chloride in the presence of triethylamine facilitates an intramolecular cyclization to afford the indazole product in good to excellent yields at room temperature. nih.gov

Another effective metal-free approach is the iodobenzene-catalyzed intramolecular C-H amination of hydrazones. iosrjournals.org This reaction uses Oxone as a terminal oxidant under mild conditions to construct the 1H-indazole ring. iosrjournals.org This method avoids the use of transition metals and harsh reagents often required in traditional syntheses. iosrjournals.org

| Method | Key Reagents | Starting Material | Key Features | Ref |

| Oxime Cyclization | Methanesulfonyl chloride, Triethylamine | o-Aminobenzoximes | Mild conditions (0-23 °C), scalable, good yields | nih.govresearchgate.net |

| C-H Amination | Iodobenzene (B50100) (catalyst), Oxone (oxidant) | Hydrazones | Transition-metal-free, mild conditions | iosrjournals.org |

| Condensation/Cyclization | Hydroxylamine derivatives | 2-Aminophenones | One-pot, operationally simple, air/moisture insensitive | organic-chemistry.org |

Functionalization Strategies for this compound Derivatives

The strategic functionalization of the this compound core is crucial for developing new compounds with tailored properties. This section details methodologies for modifying the scaffold, including transformations of the carboxylic acid group at the C3 position, selective functionalization using N-oxides, and the introduction of various substituents at different positions of the indazole ring.

Chemical Transformations of this compound-3-carboxylic acid

This compound-3-carboxylic acid serves as a versatile starting material for a variety of chemical transformations. benchchem.com Its molecular formula is C₁₅H₁₂N₂O₂, and it has a molecular weight of 252.27 g/mol . benchchem.com The presence of the carboxylic acid group at the 3-position allows for a range of modifications, including amide formation, esterification, and decarboxylation.

The carboxylic acid functionality of this compound-3-carboxylic acid can be readily converted to amides through coupling reactions. benchchem.comderpharmachemica.com This transformation is significant for creating a diverse library of compounds. The general procedure involves activating the carboxylic acid, often with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), followed by the addition of a primary or secondary amine. benchchem.comderpharmachemica.com

The mechanism proceeds through the formation of an O-acylisourea intermediate upon reaction with EDC. This intermediate is then stabilized by HOBt, which facilitates the subsequent nucleophilic attack by the amine to produce the desired amide. benchchem.com For example, the reaction of 1-p-chlorobenzyl-1H-indazole-3-carbonyl chloride with a concentrated ammonia (B1221849) solution yields 1-p-chlorobenzyl-1H-indazole-3-carboxamide. google.com

| Amine | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Benzylamine | N-Benzyl-1H-indazole-3-carboxamide | 75 | 145–148 |

| Aniline | N-Phenyl-1H-indazole-3-carboxamide | 68 | 160–162 |

Esterification of this compound-3-carboxylic acid provides another avenue for functionalization, often enhancing the lipophilicity of the molecule. benchchem.com A common method involves the conversion of the carboxylic acid to its more reactive acid chloride intermediate using reagents such as thionyl chloride (SOCl₂). benchchem.comgoogle.com The resulting this compound-3-carbonyl chloride can then be reacted with various alcohols to form the corresponding esters. benchchem.com For instance, reacting 1-p-chlorobenzyl-1H-indazole-3-carbonyl chloride with glycerol (B35011) can produce glyceryl 1-p-chlorobenzyl-1H-indazole-3-carboxylate. google.com

| Alcohol | Product | Yield (%) |

|---|---|---|

| Methanol | Methyl this compound-3-carboxylate | 85 |

| Benzyl alcohol | Benzyl this compound-3-carboxylate | 78 |

Decarboxylation offers a method to simplify the indazole scaffold by removing the carboxylic acid group, yielding 1-benzylindazole. benchchem.com This can be achieved through thermal or photolytic methods. benchchem.com Thermal decarboxylation is typically carried out at high temperatures (150–200°C) in a high-boiling solvent like diphenyl ether, often with a catalyst such as copper(I) oxide (Cu₂O). benchchem.comorganic-chemistry.org This reaction is particularly useful in drug discovery for generating a less complex molecular framework. benchchem.com

| Starting Material | Product | Yield (%) |

|---|---|---|

| This compound-3-carboxylic acid | 1-Benzylindazole | 60–70 |

Utilization of 1H-Indazole N-Oxides for Selective C3-Functionalization

The use of 1H-indazole N-oxides has emerged as a powerful strategy for the selective introduction of a wide array of functional groups at the C3 position of the indazole core. researchgate.netthieme-connect.com This method is effective for adding groups such as amino, chloro, hydroxy, sulfonyl, aromatic, olefin, alkyl, and N-formyl functionalities. researchgate.netthieme-connect.com Recent advancements have demonstrated the utility of electrochemical synthesis to generate 1H-indazole N-oxides, which can then undergo diverse C-H functionalization reactions. nih.gov Mechanistic studies suggest these transformations often proceed through a radical pathway involving iminoxyl radicals. nih.gov This approach has been successfully applied to the synthesis of key intermediates for various pharmaceutical agents. researchgate.netnih.gov

Introduction of Substituents at Varying Positions (e.g., C4, C5, C6, C7, N3)

The functionalization of the this compound scaffold is not limited to the C3 position. Methodologies have been developed to introduce substituents at various other positions on the indazole ring, allowing for extensive structural diversification. nih.gov For example, halogenation reactions, particularly the introduction of bromine or iodine at the C3-position, are valuable for enabling subsequent metal-catalyzed cross-coupling reactions. chim.it Nitration of 2H-indazoles at the C3-position has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen. chim.it Furthermore, the synthesis of halogenated this compound-3-carboxylic acids, such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, has been described, highlighting the ability to modify the benzyl group as well. nih.govacs.org

Synthetic Pathways to Specific this compound Analogues (e.g., YC-1, Lificiguat)

Lificiguat, also known as YC-1, is a significant derivative of this compound, recognized as an activator of soluble guanylate cyclase (sGC). rsc.orgnih.gov Its structure features a benzyl group at the N1 position of the indazole ring and a 5-(hydroxymethyl)-2-furyl group at the C3 position. rsc.orgnih.gov The synthesis of YC-1 and its analogues has been a subject of considerable interest, leading to the development of several distinct synthetic strategies. rsc.org

Interactive Table: Overview of Selected YC-1 Synthetic Routes

| Route | Starting Materials | Key Intermediates/Reagents | Purpose |

|---|---|---|---|

| Route A | Benzoyl chloride, Ethyl furan-2-carboxylate | Benzyl hydrazine, Lead(IV) acetate (B1210297) [Pb(OAc)₄] | Early synthesis, but uses heavy metals. rsc.org |

| Route B | 2-Aminobenzoic acid, Furan (B31954) | n-Butyllithium, Methanesulfonyl chloride | Heavy metal-free approach. rsc.org |

| Route C | 2-Bromobenzaldehyde (B122850) | Tosylhydrazone | Strategy based on building the indazole ring from an aldehyde. rsc.org |

| Route D | 1-Benzyl-3-indazolinone | Triflic anhydride, Stille coupling | Improved yield via cross-coupling. thieme-connect.com |

Growing environmental and safety concerns have spurred the development of synthetic methods that avoid the use of heavy metals. For the synthesis of YC-1, a notable heavy metal-free route has been established. rsc.org This pathway circumvents the use of reagents like lead(IV) acetate. rsc.org

A practical and mild metal-free synthesis for the core 1H-indazole structure involves the use of o-aminobenzoximes. nih.gov In this method, the oxime group is selectively activated with methanesulfonyl chloride in the presence of triethylamine. nih.govresearchgate.net This activation facilitates an intramolecular cyclization to form the N-N bond of the pyrazole (B372694) ring, yielding the indazole product in good to excellent yields under mild conditions (0-23°C). nih.govresearchgate.net This general strategy represents a significant advancement in producing the indazole scaffold without relying on metal catalysts. nih.gov

Another important synthetic pathway to the this compound framework starts from 2-bromobenzaldehyde. rsc.org In a route developed for YC-1, 2-bromobenzaldehyde is first converted to (2-bromophenyl)(furan-2-yl)methanone through addition and subsequent oxidation. rsc.org This ketone intermediate is then cyclized with tosylhydrazone to create an indazole ring, specifically 3-(furan-2-yl)-1-tosyl-1H-indazole. rsc.org The synthesis proceeds by removing the tosyl protecting group and introducing the benzyl group at the N1 position. rsc.org Finally, a Vilsmeier-Haack reaction followed by reduction installs the hydroxymethyl group on the furan ring to complete the synthesis of YC-1. rsc.org More broadly, the palladium-catalyzed reaction between 2-bromobenzaldehydes and arylhydrazines is a versatile method for preparing a variety of substituted indazoles. austinpublishinggroup.com

Advancements in Synthetic Methodologies

The field of organic synthesis is continually evolving, with new technologies being applied to create complex molecules more efficiently and sustainably. The synthesis of this compound and its derivatives has benefited from these innovations, particularly in the areas of flow chemistry and electrochemistry.

Application of Flow Chemistry Techniques

Flow chemistry, where reactions are run in continuous-flow reactors rather than in batches, offers significant advantages in terms of scalability, safety, and efficiency. This technology has been applied to overcome conversion bottlenecks in the synthesis of fine chemicals, including 1H-indazole scaffolds. researchgate.net For instance, the use of a heterogeneous single-atom platinum catalyst in a bench-top flow module has been shown to achieve high productivity for key intermediates used in indazole synthesis. researchgate.net This approach highlights the potential for flow chemistry to enable the large-scale, efficient production of indazole-based compounds. researchgate.net

Electrochemical Synthesis Approaches

Electrochemical synthesis, which uses electrical current to drive chemical reactions, is emerging as a powerful and green tool in organic chemistry. It often allows for transformations to occur under mild conditions without the need for stoichiometric chemical oxidants or reductants. nih.govresearchgate.net In the context of indazole chemistry, an electrochemical method has been developed for the selective N1-acylation of the indazole ring. organic-chemistry.org This process involves the electrochemical reduction of the indazole to form an indazole anion, which then reacts with an acylating agent. organic-chemistry.org This technique provides a selective method for functionalizing the N1 position, which is a crucial step in the synthesis of this compound and related N1-substituted derivatives. organic-chemistry.org While other electrochemical methods have been developed for synthesizing related heterocycles like imidazoles, the selective functionalization of the indazole ring itself represents a key advancement. nih.govorganic-chemistry.org

Table: Advanced Synthetic Technologies for Indazole Synthesis

| Technology | Application | Advantages |

|---|---|---|

| Flow Chemistry | Synthesis of 1H-indazole scaffolds using heterogeneous catalysts. researchgate.net | Overcomes conversion bottlenecks, improves productivity, allows for easier scaling. researchgate.net |

| Electrochemistry | Selective N1-acylation of indazoles. organic-chemistry.org | Mild reaction conditions, avoids stoichiometric reagents, high selectivity for N1 position. organic-chemistry.org |

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Indazole Core Formation

The construction of the indazole ring system, a key scaffold in medicinal chemistry, can be achieved through several pathways. Understanding the mechanisms of these reactions is essential for controlling regioselectivity and improving yields.

In coupling reactions, particularly those involving carboxylic acids and carbodiimides, the formation of a highly reactive O-acylisourea intermediate is a critical step. fiveable.mechempedia.infochempedia.info This intermediate serves as an activated form of the carboxylic acid, facilitating subsequent nucleophilic attack to form amide or ester bonds. fiveable.mechempedia.info While direct observation of the O-acylisourea intermediate is often challenging due to its transient nature, its existence is supported by kinetic studies and stereochemical outcomes. nih.gov The formation of this intermediate is a key step in processes like the Steglich esterification. fiveable.me The reactivity of the O-acylisourea intermediate is high, and it can undergo rapid intramolecular rearrangement to a more stable N-acylurea, a common side product in these reactions. nih.gov

| Aspect | Description | Significance |

|---|---|---|

| Formation | Reaction of a carboxylic acid with a carbodiimide (B86325) (e.g., DCC, EDC). chempedia.infonih.gov | Activates the carboxylic acid for nucleophilic attack. chempedia.info |

| Reactivity | Highly reactive and susceptible to nucleophilic attack by amines or alcohols. fiveable.me | Facilitates the formation of amide and ester bonds. fiveable.me |

| Instability | Prone to rapid intramolecular rearrangement to N-acylurea. nih.gov | Can lead to the formation of undesired side products. nih.gov |

| Detection | Difficult to observe directly due to its transient nature; often inferred from kinetic data and product analysis. nih.gov | Understanding its role is crucial for reaction optimization. |

Transition-metal-catalyzed C-H activation/annulation has emerged as a powerful strategy for the one-step construction of functionalized indazole derivatives. nih.govnih.gov These reactions offer high atom economy and allow for the synthesis of complex molecules from simple starting materials. nih.gov Rhodium, cobalt, and other transition metals are commonly employed as catalysts in these transformations. nih.govnih.gov

The general mechanism for these reactions involves the coordination of a directing group on the substrate to the metal center, followed by C-H bond activation to form a metallacyclic intermediate. nih.govacs.org This intermediate then undergoes migratory insertion with a coupling partner, such as an aldehyde or alkyne, leading to the formation of a new carbon-carbon bond. nih.govacs.org Subsequent reductive elimination or other rearomatization steps afford the final indazole product and regenerate the active catalyst. nih.govnih.gov

For instance, the Rh(III)-catalyzed synthesis of 1H-indazoles from benzimidates and nitrosobenzenes proceeds through a rhodacycle intermediate generated via C-H activation. nih.gov This is followed by migratory insertion of the Rh-C bond into the N=O group, protonolysis, and a final N-O oxidative addition involving a Cu(I) co-catalyst to yield the indazole core. nih.gov Similarly, Co(III)-catalyzed syntheses of N-aryl-2H-indazoles involve the formation of a cobaltacycle intermediate from an azobenzene (B91143) derivative, followed by aldehyde insertion and cyclative capture. nih.gov

| Catalyst System | Starting Materials | Key Intermediates | Product | Reference |

|---|---|---|---|---|

| Rh(III)/Cu(II) | Ethyl benzimidates and nitrosobenzenes | Rhodacycle, six-membered rhodacycle | 1H-Indazoles | nih.gov |

| [CpRhCl2]2/SbF6/Zn(OAc)2 | Phenylhydrazines and 1-alkynylcyclobutanols | Not specified | 1H-Indazole derivatives | nih.gov |

| CpCo(III) | Azobenzenes and aldehydes | Cobaltacycle | N-aryl-2H-indazoles | nih.gov |

| Rh(III) | Azobenzenes and aldehydes | Rhodacycle | N-aryl-2H-indazoles | acs.org |

In certain synthetic routes to the indazole core, hydrogen bonding plays a crucial role in directing the cyclization step. For the synthesis of 1H-indazole, a proposed mechanism involves a hydrogen bond propelled cyclization. researchgate.net This mechanism is suggested to be more feasible than previously proposed pathways and can be applied to similar cyclization reactions. researchgate.net For example, when o-fluorobenzaldehyde is used as a starting material with hydrazine (B178648) hydrate, the cyclization to form the indazole ring proceeds smoothly, a process where hydrogen bonding is believed to be a key driving force. researchgate.net

Derivatization and Functionalization Reactions of the 1-Benzyl-1H-Indazole Scaffold

The this compound scaffold can be further modified through various derivatization and functionalization reactions to generate a diverse range of analogues. Acylation and alkylation are two common strategies employed for this purpose.

Acylation of the this compound scaffold can be achieved through several methods. Direct acylation using benzoyl chloride derivatives is a common approach. The regioselectivity of indazole acylation often favors the N-1 position, which can be rationalized by the thermodynamic stability of the resulting N-1 acylindazole. nih.gov In some cases, the initially formed N-2 acylindazole can isomerize to the more stable N-1 regioisomer. nih.gov The use of catalytic additives like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the acylation process and improve selectivity by acting as an acyl transfer catalyst.

Alkylation of the indazole ring is a fundamental transformation for introducing various substituents. The regioselectivity of N-alkylation is influenced by several factors, including the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent used. nih.govd-nb.info For the synthesis of N-1 alkylindazoles, a combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system, providing high N-1 regioselectivity for a variety of C-3 substituted indazoles. nih.gov This protocol has been successfully applied to the synthesis of benzyl (B1604629) and alicyclic indazole derivatives, affording the N-1 regioisomer almost exclusively. nih.gov

The choice of base and solvent can significantly impact the ratio of N-1 to N-2 alkylated products. For instance, the use of cesium carbonate in dimethylformamide (DMF) can lead to a mixture of regioisomers. nih.gov The steric and electronic properties of the substituents on the indazole core also play a crucial role in directing the regiochemical outcome of the alkylation reaction. nih.govd-nb.info

| Conditions | Typical Outcome | Key Factors | Reference |

|---|---|---|---|

| NaH in THF | High N-1 selectivity | Base and solvent combination | nih.gov |

| Cs2CO3 in DMF | Mixture of N-1 and N-2 isomers | Base and solvent combination | nih.gov |

| Various alkylating agents (primary, secondary) | N-1 selectivity can be maintained | Nature of the electrophile | nih.gov |

| Substituents at C-3, C-7 | Can influence N-1/N-2 ratio | Steric and electronic effects | nih.govd-nb.info |

Arylation Reactions at C-3 and N-1 Positions

Arylation reactions are fundamental in constructing biaryl and N-aryl structures, which are prevalent in many biologically active molecules. For this compound, both C-3 and N-1 positions can undergo arylation through different catalytic systems.

C-3 Arylation: The direct C-H arylation at the C-3 position of this compound can be effectively achieved using palladium catalysis. These reactions typically involve the coupling of the indazole with an aryl halide. A practical Pd(II)/Phenanthroline catalytic system has been reported for the direct C-3 arylation of (1H)-indazoles with aryl iodides or bromides without the need for silver additives as halide scavengers. The choice of solvent, such as toluene (B28343) or chlorobenzene, is crucial for selectivity and reactivity.

Another approach involves a palladium-catalyzed direct arylation performed in water. This method utilizes a Pd(OAc)₂ catalyst with PPh₃ as a ligand and Ag₂CO₃ as a base. This "on water" protocol offers a more environmentally benign alternative to traditional organic solvents.

Table 1: Palladium-Catalyzed C-3 Arylation of this compound with Aryl Halides

| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Iodotoluene | 5 mol% Pd(OAc)₂, 10% PPh₃ | Ag₂CO₃ | Water | 100 | 80 |

| Iodobenzene (B50100) | 10 mol% Pd(OAc)₂, 10 mol% Phen | Cs₂CO₃ | Toluene | 140-160 | 51-60 |

| 4-Iodoanisole | 5 mol% Pd(OAc)₂, 10% PPh₃ | Ag₂CO₃ | Water | 100 | 87 |

| 4-Iodobenzotrifluoride | 5 mol% Pd(OAc)₂, 10% PPh₃ | Ag₂CO₃ | Water | 100 | 63 |

| 1-Chloro-4-iodobenzene | 5 mol% Pd(OAc)₂, 10% PPh₃ | Ag₂CO₃ | Water | 100 | 72 |

N-1 Arylation: The arylation at the N-1 position of the indazole ring is typically achieved through copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type or Goldberg reactions. These reactions couple the N-H bond of the indazole with an aryl halide. While direct N-arylation of this compound is less specifically documented, the N-arylation of the parent 1H-indazole is well-established and these conditions are applicable. These reactions generally employ a copper(I) salt, such as CuI, in the presence of a ligand and a base. Diamine ligands, like 1,10-phenanthroline (B135089) or trans-1,2-cyclohexanediamine, have been shown to be effective in promoting this transformation. The reaction is typically carried out in a polar aprotic solvent like DMF or dioxane at elevated temperatures. The regioselectivity of N-arylation on the indazole ring can be influenced by the reaction conditions, but for N-substituted indazoles like this compound, further arylation would have to be considered in the context of the existing substituent. For the parent indazole, N-1 arylation is generally favored. acs.org

Alkenylation and Alkynylation

The introduction of unsaturated carbon-carbon bonds at the C-3 position of this compound provides valuable intermediates for further synthetic elaborations.

Alkenylation: The alkenylation of this compound derivatives has been documented, particularly for 1-benzyl-1H-indazol-3-ol. The reaction with fluorinated olefins can lead to O-alkenyl derivatives. More generally, direct C-3 alkenylation of N1-protected indazoles can be achieved through palladium-catalyzed cross-coupling reactions with acrylates or phosphonates, sometimes employing mechanochemical methods. These reactions provide a direct route to C-3 vinyl-substituted indazoles.

Alkynylation: The alkynylation at the C-3 position is commonly achieved via Sonogashira coupling. This reaction involves the palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. For this compound, this requires prior halogenation at the C-3 position, typically to 1-benzyl-3-bromo-1H-indazole. The subsequent Sonogashira coupling with a terminal alkyne, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine (B128534) or diisopropylamine), yields the corresponding 3-alkynyl-1-benzyl-1H-indazole. This method is highly versatile and allows for the introduction of a wide range of alkynyl moieties.

Trifluoromethylation

The introduction of a trifluoromethyl (CF₃) group can significantly alter the physicochemical and biological properties of a molecule. While direct trifluoromethylation of this compound at the C-3 position is not extensively reported, general methods for the trifluoromethylation of heteroaromatics are applicable. These methods often employ electrophilic trifluoromethylating reagents such as Togni's reagents (hypervalent iodine compounds) or Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts). The reaction mechanism can proceed through a radical pathway, often initiated by a photocatalyst or a transition metal. For instance, photoredox-catalyzed trifluoromethylation of 2H-indazoles using sodium trifluoromethanesulfinate has been reported, suggesting that similar conditions could be adapted for this compound. These reactions typically involve the generation of a CF₃ radical which then attacks the electron-rich C-3 position of the indazole ring.

Selenylation

The incorporation of selenium into heterocyclic scaffolds is of interest due to the unique biological activities of organoselenium compounds. Direct C-H selenylation of indazoles has been achieved through electrochemical methods. While specific studies on this compound are scarce, the electrochemical regioselective C-H selenylation of 2H-indazole derivatives suggests a viable route. This method is advantageous as it is metal- and oxidant-free. The reaction likely proceeds via the electrochemical oxidation of a diselenide to generate an electrophilic selenium species, which then undergoes electrophilic aromatic substitution at the electron-rich C-3 position of the indazole.

Nitration

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group onto the aromatic ring. For this compound, nitration can occur on the benzo part of the indazole ring. The synthesis of 1-benzyl-6-nitro-1H-indazole has been reported. The reaction conditions for the nitration of the indazole ring typically involve the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the ring.

Table 2: Synthesis of 1-benzyl-6-nitro-1H-indazole

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| This compound | Details on the specific nitrating agent and reaction conditions were not provided. | 1-benzyl-6-nitro-1H-indazole | 63 |

Cyanation

The introduction of a cyano group is a valuable transformation as it can be further converted into other functional groups such as carboxylic acids, amines, and amides. The cyanation of this compound at the C-3 position can be achieved from the corresponding 3-halo derivative, such as 1-benzyl-3-bromo-1H-indazole. Transition-metal-catalyzed cyanation reactions, particularly using palladium or copper catalysts, are common methods. For instance, a palladium-catalyzed cyanation would involve the reaction of the 3-bromo derivative with a cyanide source, such as potassium cyanide or zinc cyanide, in the presence of a palladium catalyst and a suitable ligand. Copper-catalyzed methods, such as the Rosenmund-von Braun reaction, can also be employed, typically using copper(I) cyanide at elevated temperatures.

Bromination

Bromination at the C-3 position of this compound is a key transformation as the resulting 3-bromo derivative is a versatile intermediate for various cross-coupling reactions. An efficient and rapid method for this bromination is through an ultrasound-assisted reaction. This approach utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source in the presence of a base like sodium carbonate in ethanol. This method is notable for its mild conditions and high efficiency.

Table 3: Ultrasound-Assisted C-3 Bromination of this compound

| Starting Material | Brominating Agent | Base | Solvent | Conditions | Product | Yield (%) |

| This compound | DBDMH | Na₂CO₃ | EtOH | Ultrasonic (40 kHz/50 W), 30 min, 40 °C | 1-benzyl-3-bromo-1H-indazole | 93 |

Carbonylation

Carbonylation reactions are crucial for introducing a carbonyl group (-C=O) into a molecule, often serving as a gateway to carboxylic acids, esters, and amides. For the this compound system, carbonylation can be effectively directed to the C-3 position to furnish this compound-3-carboxylic acid and its derivatives. While direct C-H carbonylation of this compound is an area of ongoing research, established synthetic routes achieve this transformation through the carboxylation of a C-3 functionalized precursor or by benzylation of a pre-existing indazole-3-carboxylic acid scaffold.

One prominent method involves the palladium-catalyzed carbonylation of a 3-halo-1-benzyl-1H-indazole intermediate. In this process, the indazole substrate, typically 3-iodo- or 3-bromo-1-benzyl-1H-indazole, is subjected to carbon monoxide (CO) gas in the presence of a palladium catalyst, a suitable ligand, and a base. The reaction proceeds via an oxidative addition/insertion/reductive elimination cycle, common to palladium-catalyzed cross-coupling reactions.

A related and widely documented approach is the direct benzylation of 1H-indazole-3-carboxylic acid. nih.govacs.org This method, while not a direct carbonylation of the target molecule, is a primary route to the titled product. The reaction involves deprotonation of the indazole N-H with a base, followed by nucleophilic attack on a benzyl halide. nih.gov

| Entry | Reactant | Reagents & Conditions | Product | Yield (%) |

| 1 | 1H-Indazole-3-carboxylic acid | 1. NaH, Dioxane, reflux2. Benzyl halide | This compound-3-carboxylic acid | - |

| 2 | Ethyl 1H-indazole-3-carboxylate | Sodium amide, p-Chlorobenzyl tosylate, Xylene, 100–135°C | Ethyl 1-p-chlorobenzyl-1H-indazole-3-carboxylate | - |

| 3 | 3-Iodo-1-benzyl-1H-indazole | CO (1 atm), Pd(OAc)₂, dppf, Et₃N, MeOH/DMF | Methyl this compound-3-carboxylate | High |

Table 1: Synthetic approaches to C-3 carboxylated 1-benzyl-1H-indazoles.

These carbonylation strategies are pivotal for creating versatile intermediates like this compound-3-carboxylic acid, which can be further modified into esters, amides, and other functional groups for medicinal chemistry applications. nih.govgoogle.com

Oxyalkylation

Oxyalkylation involves the introduction of an alkyl group bearing an oxygen functionality, such as a hydroxyl (hydroxyalkylation) or alkoxy group. A key transformation for this compound is hydroxymethylation, specifically at the C-3 position, to yield 1-benzyl-3-hydroxymethyl-1H-indazole. This product is a valuable intermediate, for instance, in the synthesis of the anti-inflammatory drug Benzydamine (B159093).

A documented method for this transformation involves a Grignard reaction sequence starting from a halogenated precursor. google.com 1-Benzyl-3-bromo-1H-indazole is first converted into its corresponding Grignard reagent by reaction with isopropylmagnesium chloride. This organometallic intermediate is then reacted with gaseous formaldehyde (B43269), which serves as the electrophilic source of the hydroxymethyl group. google.com The reaction must be conducted under anhydrous conditions to prevent quenching of the Grignard reagent.

| Starting Material | Reagents & Conditions | Intermediate | Electrophile | Product | Yield (%) | Ref. |

| 1-Benzyl-3-bromo-1H-indazole | 1. i-PrMgCl, THF, -10°C2. Gaseous HCHO, <0°C | 1-Benzyl-1H-indazol-3-ylmagnesium chloride | Formaldehyde | 1-Benzyl-3-hydroxymethyl-1H-indazole | - | google.com |

Table 2: C-3 Hydroxymethylation of this compound derivative.

This reaction highlights a robust method for the C-3 functionalization of the this compound core, providing a hydroxyl group that can be used for further derivatization, such as etherification to access a wide range of analogs. google.com The reaction of NH-indazoles with formaldehyde to yield N1-hydroxymethyl derivatives is also a well-studied process, though it is not applicable to N-benzylated substrates where the N1 position is already occupied. nih.govresearchgate.net

Oxidation Reactions (e.g., to Indazole-4,7-diones)

The oxidation of the benzene (B151609) ring of the indazole scaffold to form indazole-4,7-diones introduces a quinone moiety, a structural feature present in many biologically active compounds. The synthesis of this compound-4,7-dione can be achieved through the oxidation of an appropriately substituted precursor.

A highly efficient method involves the direct oxidation of 1-benzyl-1H-indazol-7-amine. thieme-connect.de This transformation is carried out using the hypervalent iodine reagent, [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), in a mixture of acetonitrile (B52724) and water. The reaction proceeds readily to afford the corresponding dione (B5365651) in high yield. thieme-connect.de The precursor, 1-benzyl-1H-indazol-7-amine, can be prepared from 7-nitro-1H-indazole through N-benzylation followed by reduction of the nitro group.

| Substrate | Oxidizing Agent | Solvent | Product | Yield (%) | Ref. |

| 1-Benzyl-1H-indazol-7-amine | [Bis(trifluoroacetoxy)iodo]benzene | Acetonitrile, H₂O | This compound-4,7-dione | 85 | thieme-connect.de |

Table 3: Oxidation to this compound-4,7-dione.

An alternative conceptual pathway involves the synthesis of a this compound-4,7-diol intermediate, followed by its oxidation to the dione. The synthesis of 1H-indazole-4,7-diols has been reported via a one-pot [3+2] cycloaddition reaction between a substituted phenol (B47542) and a diazo compound, mediated by iodobenzene diacetate. thieme-connect.deresearchgate.net While not explicitly demonstrated for a 1-benzyl substituted diazo precursor, this route suggests a potential strategy. The subsequent oxidation of the resulting hydroquinone (B1673460) (the 4,7-diol) to the quinone (the 4,7-dione) is a standard transformation, often achievable with mild oxidizing agents like potassium ferricyanide. thieme-connect.de

Structure Activity Relationship Sar Studies and Molecular Modifications in Research

General Principles of SAR for 1-Benzyl-1H-Indazole Derivatives

SAR studies for derivatives of this compound have revealed several general principles regarding the influence of substituents on their biological activities. Modifications are typically explored at three main locations: the indazole core (positions C4, C5, C6, and C7), the N1-benzyl group, and the substituent at the C3 position.

The nature and placement of substituents on the this compound scaffold are critical determinants of pharmacological activity. Research into various derivatives has shown that both the electronic and steric properties of these substituents play a significant role.

Indazole Core (C4-C7 Positions): The substitution pattern on the benzene (B151609) ring of the indazole core significantly modulates activity. For instance, in the context of CC-Chemokine Receptor 4 (CCR4) antagonists, specific substitutions at the C4 position have been found to be more potent than substitutions at other positions. nih.govresearchgate.net Generally, the C5, C6, and C7 positions are less tolerant of bulky groups, with smaller substituents being preferred to maintain or enhance activity. nih.govresearchgate.net The C6 position is often favored over C5 and C7 for introducing small groups. nih.govacs.org

N1-Benzyl Group: The benzyl (B1604629) group at the N1 position is a key feature, and its substitution pattern is crucial for potency. Studies on indazole arylsulfonamides revealed that meta-substituted benzyl groups were the most potent N1-substituents. nih.govresearchgate.net The introduction of fluoro or cyano groups at the ortho position of the N1-benzyl ring has been shown to result in better inhibitory activity in other indazole series, while meta or para substitutions led to reduced activity. nih.gov

C3-Position: The C3 position of the indazole ring is another critical site for modification. In the development of indazole-3-carboxamides as Calcium-Release Activated Calcium (CRAC) channel blockers, the specific regiochemistry of the amide linker at this position was found to be essential for activity. nih.gov The presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position has also been identified as crucial for strong inhibitory activities in other contexts. nih.gov

Hydrogen-Bonding Groups: Functional groups capable of forming hydrogen bonds, such as hydroxyl (-OH) and methoxy (-OCH3), have been shown to be particularly effective at the C4 position of the indazole ring in CCR4 antagonists. nih.govacs.org It is hypothesized that a C4 methoxy substituent is capable of forming an intramolecular hydrogen bond with the sulfonamide NH, creating a six-membered ring that may represent the active conformation. acs.org

Sulfonamide Moiety: In the class of indazole-based CCR4 antagonists, the arylsulfonamide group attached to the C3-amino position is a critical pharmacophore. The nature of the aryl group in the sulfonamide, such as a 5-chlorothiophene-2-sulfonamide (B1586055), was found to be the most potent N3-substituent. nih.govresearchgate.net These aryl sulfonamide antagonists are understood to bind to an intracellular allosteric site on the CCR4 receptor. nih.govacs.org

Amide Linkers: For indazole-3-carboxamides, the amide group's orientation is vital. A specific 3-carboxamide regiochemistry is a strict requirement for CRAC channel blockers, with the reverse amide isomer being inactive. nih.gov This highlights the importance of the linker's geometry in ensuring proper interaction with the biological target.

Specific SAR Examples

A significant body of research has focused on developing this compound derivatives as antagonists for the CCR4 receptor, a target for inflammatory diseases like asthma. acs.org These studies have provided detailed SAR insights into a series of indazole arylsulfonamides. nih.govresearchgate.net

Within the indazole arylsulfonamide series, substitutions on the indazole core were systematically investigated. The most profound positive impact on antagonist potency was observed with substitutions at the C4 position. acs.org

Specifically, the introduction of methoxy (-OCH3) or hydroxyl (-OH) groups at C4 led to the most potent CCR4 antagonists. nih.govresearchgate.netacs.org The potency of these groups is thought to be related to their ability to form an intramolecular hydrogen bond with the sulfonamide NH group, which may stabilize the active conformation of the molecule. acs.org The effect of various substituents at the C4 position on CCR4 antagonist activity is summarized in the table below.

| Compound/Substituent at C4 | Rationale for Potency | Reference |

| Methoxy (-OCH3) | One of the more potent C4 substituents; capable of forming an intramolecular hydrogen bond with the sulfonamide NH. | nih.govacs.org |

| Hydroxyl (-OH) | Also identified as one of the more potent C4 substituents. | nih.govacs.org |

| Hydroxymethyl (-CH2OH) | Investigated as part of the SAR studies to explore tolerance for different functional groups. | acs.org |

| Acetyl (-COCH3) | Prepared and evaluated to understand the effect of electron-withdrawing groups. | acs.org |

| Difluoromethyl (-CHF2) | Synthesized to assess the impact of fluorine substitution. | acs.org |

This table is for illustrative purposes and summarizes findings from the cited literature.

In contrast to the C4 position, the SAR studies for C5, C6, and C7 positions of the indazole ring in CCR4 antagonists revealed a general intolerance for large substituents. acs.org Only small groups were tolerated at these positions. nih.govresearchgate.net

Among these three positions, analogues with substitutions at C6 were generally preferred over those with modifications at C5 or C7. nih.govresearchgate.net This suggests that the binding pocket of the CCR4 allosteric site has specific steric constraints around this region of the indazole core. For example, 6-fluoro analogues were synthesized and evaluated as part of these detailed SAR investigations. acs.org

| Position | Substituent Tolerance | Preferred Position | Reference |

| C5 | Only small groups tolerated. | No | nih.govacs.org |

| C6 | Only small groups tolerated. | Yes | nih.govacs.org |

| C7 | Only small groups tolerated. | No | nih.govacs.org |

This table summarizes the general findings regarding substituent tolerability at the C5, C6, and C7 positions of the indazole core for CCR4 antagonists.

SAR of YC-1 Derivatives in Antiplatelet Activity

YC-1, or 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, is a well-known derivative that exhibits significant antiplatelet activity, primarily through the stimulation of soluble guanylate cyclase (sGC). nih.govrsc.orgresearchgate.netnih.gov SAR studies on YC-1 and its analogs have elucidated key structural features necessary for this biological effect.

The 1-benzyl group is crucial for the antiplatelet activity of YC-1. Its removal and replacement with a hydrogen atom lead to a significant reduction in efficacy, indicating that an aromatic ring at the R¹ position is necessary for a broad spectrum of antiplatelet activities. nih.govresearchgate.net Modifications to the alcohol moiety at the R² position also have a considerable impact. For instance, converting the alcohol group into an ether results in a substantial increase in activity. nih.govresearchgate.net Conversely, introducing an ester group leads to weak inhibitory effects, and acid derivatives are less potent than their hydroxymethyl counterparts. researchgate.net

When exploring analogs of YC-1, the core heterocyclic structure has been modified to investigate the influence of nitrogen atom placement. In studies focused on the relaxation effects on preconstricted aortic rings, an indicator of sGC stimulation, it was found that increasing the number of nitrogen atoms in the ring system can enhance activity. nih.gov For instance, structures based on a pyrazolopyridinyl pyrimidine (B1678525) core, which contain more nitrogen atoms than the parent indazole ring, have shown improved activity. nih.gov In a direct comparison of core structures, indazole was found to have better inhibitory activity than benzoimidazole and imidazopyridine. nih.gov

3-Substituted 1H-Indazoles and IDO1 Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme and a validated target in cancer therapy. researchgate.net The 1H-indazole scaffold has been identified as a promising framework for the development of IDO1 inhibitors. researchgate.netnih.gov Research into 3-substituted 1H-indazoles has identified potent inhibitors. Specifically, 3-carbohydrazide derivatives of 1H-indazoles were found to be effective, with compounds 5a and 5d showing IC₅₀ values of 720 nM and 770 nM, respectively, with negligible cytotoxicity. researchgate.net Further studies on 4,6-substituted-1H-indazoles led to the discovery of dual IDO1/TDO inhibitors, with compound 35 exhibiting an IC₅₀ of 0.74 µM for IDO1. nih.gov The indazole scaffold is thought to act as a high-affinity heme-binding structure. acs.org

Novel 1H-Indazole Derivatives as Kinase Inhibitors (Pim, FGFR, EGFR)

The 1H-indazole core is a privileged structure in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes.

Pim Kinase: The Pim kinases are a family of serine/threonine kinases involved in tumorigenesis. nih.gov A series of 3-(pyrazin-2-yl)-1H-indazoles have been developed as potent pan-Pim kinase inhibitors. nih.gov Introduction of polar groups at the C4 position of a 2-fluorophenyl ring on the indazole scaffold led to compounds with improved cellular potency while maintaining enzyme activity. nih.gov

FGFR: Fibroblast growth factor receptors (FGFRs) are a family of tyrosine kinases whose overactivity is linked to various cancers. benthamdirect.com Several 1H-indazole derivatives have been identified as potent FGFR inhibitors. benthamdirect.comingentaconnect.com One study identified compound 9u , a 1H-indazole derivative, as a highly potent FGFR1 inhibitor with an enzymatic IC₅₀ of 3.3 nM and a cellular activity IC₅₀ of 468.2 nM. nih.govproquest.com Another series of 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives also showed promise, with one compound exhibiting an FGFR1 IC₅₀ of 15.0 nM. nih.gov Further optimization of this series led to a derivative with an IC₅₀ of 2.9 nM. nih.gov

EGFR: The epidermal growth factor receptor (EGFR) is another key target in cancer therapy. 1H-indazole analogs have been designed as irreversible and mutant-selective EGFR inhibitors. nih.gov One such compound was found to be highly active against the L858R/T790M double mutant of EGFR, with an IC₅₀ value of 0.07 µM. nih.gov Another derivative, compound 109 , showed strong potency against both EGFR T790M (IC₅₀ = 5.3 nM) and wild-type EGFR (IC₅₀ = 8.3 nM). nih.gov

Data Tables

Table 1: Activity of 1H-Indazole Derivatives as IDO1 Inhibitors

| Compound | Target | IC₅₀ (nM) |

| 5a | IDO1 | 720 |

| 5d | IDO1 | 770 |

| 35 | IDO1 | 740 |

Data sourced from references researchgate.net and nih.gov.

Table 2: Activity of 1H-Indazole Derivatives as Kinase Inhibitors

| Compound Class/Number | Target Kinase | IC₅₀ |

| 1H-Indazole Derivative | EGFR (L858R/T790M) | 0.07 µM |

| Compound 109 | EGFR (T790M) | 5.3 nM |

| Compound 109 | EGFR (wild-type) | 8.3 nM |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine Derivative | FGFR1 | 15.0 nM |

| Optimized Derivative | FGFR1 | 2.9 nM |

| Compound 9u | FGFR1 | 3.3 nM |

Data sourced from references nih.gov, nih.gov, and proquest.com.

Computational Chemistry and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand, such as 1-benzyl-1H-indazole, and a protein's active site.

Prediction of Ligand-Target Interactions (e.g., DNA Gyrase, Cyclooxygenase-2 Enzyme, 1EOU, 5FDC)

Molecular docking simulations have been employed to explore the interaction of indazole derivatives with various biological targets.

DNA Gyrase: The indazole scaffold is a subject of interest for its potential to interact with bacterial DNA gyrase, a crucial enzyme for DNA replication in bacteria. nih.govekb.eg Docking studies on related indole (B1671886) derivatives with the DNA gyrase B chain (PDB ID: 1KIJ) have shown specific binding modes within the active site. ekb.eg For pyrazole-based inhibitors, which are structurally similar to indazoles, interactions with key amino acid residues such as ARG 144 and GLY 85 in the binding pocket of Staphylococcus aureus DNA gyrase are stabilized by π-cation and hydrogen bonds. These findings suggest that the indazole core of this compound could similarly bind to the ATP-binding site of DNA gyrase, indicating potential antibacterial applications.

Cyclooxygenase-2 (COX-2) Enzyme: The COX-2 enzyme is a key target for anti-inflammatory drugs. Docking studies performed on various heterocyclic compounds, including those with structures analogous to indazole, have elucidated binding mechanisms with COX-2. bohrium.com For instance, pyrazole (B372694) analogues demonstrate that bulky hydrophobic groups can form important hydrogen bonds with residues like Arg120 in the active site. researchgate.net Docking simulations of specific ligands into the COX-2 active site (PDB ID: 6COX) help predict their anti-inflammatory potential by evaluating their binding energy. These studies suggest that the benzyl (B1604629) group of this compound could occupy a hydrophobic pocket within the COX-2 enzyme, contributing to its inhibitory activity.

1EOU and 5FDC: Specific molecular docking investigations of this compound with the protein targets corresponding to PDB IDs 1EOU and 5FDC are not extensively detailed in the available scientific literature. Further computational studies would be required to predict the specific interactions with these targets.

Assessment of Binding Affinities and Complex Stability

The stability of the ligand-target complex is quantified by its binding affinity or binding energy, with lower energy values indicating a more stable complex. In silico studies of various indazole derivatives have been performed to determine their binding energies with specific receptors. nih.gov For example, copper(II) derivatives of 1-benzyl-1H-indazol-3-ol have been docked with DNA and Bovine Serum Albumin (BSA) to confirm binding sites and affinities. Similarly, docking studies of 1-trityl-5-azaindazole derivatives with cancer-related proteins have shown significant binding interactions and energies, highlighting the potential for these compounds to form stable complexes with biological macromolecules.

| Derivative Class | Target Protein | Reported Binding Energy (kcal/mol) |

|---|---|---|

| 1-trityl-5-azaindazole derivatives | PBR Receptor | -257.9 to -286.4 |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2 Receptor | -359.2 |

| Amide indazole derivatives | Renal Cancer Receptor (PDB: 6FEW) | -7.0 to -9.0 (Range for top candidates) |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the physicochemical properties of molecules like this compound. nih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule. For indazole and related heterocyclic systems, DFT calculations, often using the B3LYP functional with basis sets like 6-311G or 6-31G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. The optimized structure corresponds to a minimum on the potential energy surface. Studies on similar benzimidazole (B57391) structures reveal that the benzimidazole ring system is typically planar. For this compound, conformational analysis would focus on the rotational freedom of the benzyl group relative to the indazole ring, identifying the most stable conformers. The theoretical geometric parameters obtained from DFT can then be compared with experimental data from X-ray crystallography to validate the computational model.

Vibrational Spectroscopic Analysis

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison helps in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. Potential Energy Distribution (PED) analysis is often used to provide a quantitative description of the contribution of individual internal coordinates to each normal mode. For molecules containing aromatic rings like this compound, characteristic C-H and C=C stretching vibrations are expected, and their calculated frequencies generally show good agreement with experimental FT-IR spectra after applying a suitable scaling factor.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Charge Transfer)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. For this compound derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. The energy gap provides insights into the intramolecular charge transfer (ICT) that can occur upon electronic excitation.

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | -5.8170 | -0.8904 | 4.9266 |

| (1-benzyl)-2-(2-alkylaminothiazol-4-yl)benzimidazole derivatives | Studies confirm that the energy gap strongly supports intramolecular energy transfer. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting and understanding the reactive behavior of molecules. chemrxiv.org It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. uni-muenchen.denih.gov This map helps identify regions that are rich or deficient in electrons, which are prone to electrophilic and nucleophilic attack, respectively. nih.gov

In an MEP map, different potential values are represented by different colors. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and attractive to positive charges. nih.govirjweb.com Conversely, blue represents areas of positive potential, which are electron-deficient and attractive to negative charges. nih.govirjweb.com Green or yellow areas signify neutral or intermediate potential. nih.gov

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Indazole Nitrogen Atoms (N1, N2) | Negative (Red) | Site for Electrophilic Attack / H-bond Acceptor |

| Aromatic and Methylene Hydrogens | Positive (Blue) | Site for Nucleophilic Attack |

| Aromatic Ring Surfaces | Neutral/Slightly Negative (Green/Yellow) | Involved in π-π stacking interactions |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the stability of molecular structures. researchgate.net It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.gov

| Donor NBO | Acceptor NBO | Interaction Type | Predicted Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (N1) | π* (C-C of Benzene (B151609) Ring) | n → π | High |

| LP (N2) | π (C-C of Indazole Ring) | n → π | High |

| π (C-C of Benzyl Ring) | π (C-C of Indazole Ring) | π → π* | Moderate |

Mulliken Charge Distribution Analysis

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. niscpr.res.in These charges are not physical observables but provide a valuable approximation of the electron distribution, influencing properties like the dipole moment and molecular polarizability. niscpr.res.in The analysis helps identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), offering insights into the molecule's chemical reactivity and intermolecular interactions. irjweb.comresearchgate.net

For this compound, Mulliken charge analysis, typically performed using Density Functional Theory (DFT), would quantify the charge on each atom. niscpr.res.inresearchgate.net It is expected that the nitrogen atoms of the indazole ring would possess a significant negative charge due to their high electronegativity, making them nucleophilic centers. irjweb.com Carbon atoms bonded to these nitrogens would likely show a positive charge. The hydrogen atoms are generally expected to carry a positive charge. niscpr.res.in This detailed charge map complements the MEP analysis and is essential for understanding the electrostatic interactions that govern the molecule's behavior.

| Atom | Predicted Mulliken Charge (a.u.) | Implication |

|---|---|---|

| N1 (Indazole) | Negative | Nucleophilic character |

| N2 (Indazole) | Negative | Nucleophilic character |

| C (Methylene Bridge) | Slightly Positive | Electrophilic character |

| H (Aromatic/Methylene) | Positive | Proton donor potential |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com These simulations provide a dynamic view of molecular systems, revealing conformational changes, ligand-protein interactions, and the stability of complexes. nih.gov For drug design, MD simulations are invaluable for assessing how a ligand like this compound behaves within the active site of a target enzyme. nih.govmdpi.com

Evaluation of Compound Stability within Enzyme Active Sites

MD simulations can be used to place this compound into the binding pocket of a specific enzyme and observe its behavior over a period of nanoseconds or microseconds. nih.gov The stability of the compound within the active site is a key indicator of its potential as an inhibitor. nih.gov Stability is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand's atoms relative to their initial docked position. A low and stable RMSD value over the course of the simulation suggests that the compound maintains a consistent binding pose and forms a stable complex with the enzyme. mdpi.com These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that anchor the compound in the active site. nih.gov

Dynamic Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) Analysis

The Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) method is a popular technique for estimating the binding free energy of a ligand to a protein. rsc.orgresearcher.life It combines the molecular mechanics energies from the simulation with implicit solvation models to calculate the energy of binding with greater accuracy than simple docking scores. mdpi.com The calculation involves taking snapshots from the MD trajectory and computing the free energy for the complex, the protein, and the ligand individually. rsc.org